molecular formula C8H13NO4S B1448313 (4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid CAS No. 1316754-63-8

(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid

Cat. No.: B1448313
CAS No.: 1316754-63-8
M. Wt: 219.26 g/mol
InChI Key: MQHMHHJJIJWGRT-BQBZGAKWSA-N
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Description

(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of sulfur and nitrogen atoms in its structure makes it particularly interesting for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for pharmaceutical development.

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials. Its unique chemical properties can be leveraged to create polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of (4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another heterocyclic compound with a sulfur and nitrogen-containing ring.

    Pyrrolidine: A simpler heterocyclic compound with a nitrogen atom in the ring.

    Sulfonamides: Compounds containing a sulfonamide group, known for their antimicrobial properties.

Uniqueness

What sets (4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid apart is its specific stereochemistry and the presence of both sulfur and nitrogen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c10-8(11)7-4-3-6-2-1-5-14(12,13)9(6)7/h6-7H,1-5H2,(H,10,11)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHMHHJJIJWGRT-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(N2S(=O)(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC[C@H](N2S(=O)(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid
Reactant of Route 2
(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid
Reactant of Route 3
(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid
Reactant of Route 4
(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid
Reactant of Route 5
(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid
Reactant of Route 6
(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid

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